molecular formula C10H12Li2N5O6P B12369346 2'-Deoxyadenosine-5'-monophosphate-d12 (dilithium)

2'-Deoxyadenosine-5'-monophosphate-d12 (dilithium)

Cat. No.: B12369346
M. Wt: 355.2 g/mol
InChI Key: HQPPQRVOFRAJDP-HXHBUSMSSA-L
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Description

2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) is a deuterium-labeled derivative of 2’-Deoxyadenosine-5’-monophosphate. This compound is a nucleic acid AMP derivative and a deoxyribonucleotide found in DNA. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving DNA synthesis and DNA damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) involves the incorporation of deuterium into the 2’-Deoxyadenosine-5’-monophosphate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .

Industrial Production Methods

Industrial production of 2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted nucleotides .

Scientific Research Applications

2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) has a wide range of scientific research applications:

    Chemistry: Used as a tracer in studies involving nucleic acid interactions and DNA synthesis.

    Biology: Helps in understanding the mechanisms of DNA damage and repair.

    Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Employed in the development of new drugs and diagnostic tools .

Mechanism of Action

The mechanism of action of 2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) involves its incorporation into DNA during synthesis. The deuterium labeling allows researchers to track its incorporation and interactions within the DNA molecule. This helps in understanding the molecular targets and pathways involved in DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxyadenosine-5’-monophosphate: The non-deuterated version of the compound.

    2’-Deoxyadenosine-5’-monophosphate-15N5,d12 (dilithium): A compound labeled with both deuterium and nitrogen-15.

    2’-Deoxyadenosine-5’-monophosphate-15N5: A compound labeled with nitrogen-15

Uniqueness

2’-Deoxyadenosine-5’-monophosphate-d12 (dilithium) is unique due to its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms make it easier to track and study the compound’s interactions within biological systems, offering insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C10H12Li2N5O6P

Molecular Weight

355.2 g/mol

IUPAC Name

dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,4,5-pentadeuterio-3-deuteriooxy-5-[2,8-dideuterio-6-(dideuterioamino)purin-9-yl]oxolan-2-yl]methyl] phosphate

InChI

InChI=1S/C10H14N5O6P.2Li/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(16)6(21-7)2-20-22(17,18)19;;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);;/q;2*+1/p-2/t5-,6+,7+;;/m0../s1/i1D2,2D2,3D,4D,5D,6D,7D,16D;;/hD2

InChI Key

HQPPQRVOFRAJDP-HXHBUSMSSA-L

Isomeric SMILES

[2H]C1=NC(=C2C(=N1)N(C(=N2)[2H])[C@]3(C([C@]([C@@](O3)([2H])C([2H])([2H])OP(=O)([O-])[O-])([2H])O[2H])([2H])[2H])[2H])N([2H])[2H].[Li+].[Li+]

Canonical SMILES

[Li+].[Li+].C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])[O-])O

Origin of Product

United States

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